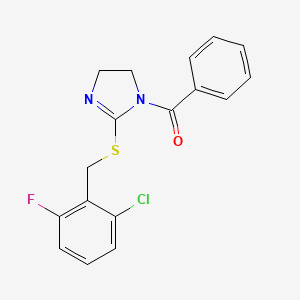

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2OS/c18-14-7-4-8-15(19)13(14)11-23-17-20-9-10-21(17)16(22)12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZZNEMGBXHPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone , often referred to in scientific literature by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 358.85 g/mol. The structure features an imidazole ring, a thioether linkage, and a chloro-fluorobenzyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antiviral Activity :

- Research indicates that compounds with similar structures, particularly those containing the 2-chloro-6-fluorobenzyl group, exhibit potent antiviral effects against HIV-1. A study demonstrated that derivatives of this compound showed picomolar activity against wild-type HIV-1 and maintained efficacy against clinically relevant mutants .

-

Antitumor Activity :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed promising results, with IC50 values indicating significant growth inhibition in cells such as A549 (lung cancer) and MCF-7 (breast cancer) lines . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for enhancing antitumor activity.

- Anticonvulsant Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Efficacy

In a comparative study of various thiazole-bearing compounds, those incorporating the 2-chloro-6-fluorobenzyl moiety exhibited superior antiviral properties against HIV-1, with significant selectivity indices indicating low cytotoxicity to host cells .

Case Study 2: Cytotoxicity Assessment

A series of experiments conducted on human cancer cell lines demonstrated that modifications to the phenyl ring significantly affected cytotoxicity. For instance, the introduction of electron-donating groups enhanced the overall potency of the compound against tumor cells .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone exhibit promising antiviral properties. A study focusing on the effects of 2-chloro-6-fluoro substitutions demonstrated significant activity against HIV-1, suggesting that this compound could be explored for antiviral drug development .

Anticancer Potential

The imidazole and thioether functionalities are often associated with anticancer activity. Analogues of this compound have been tested against various cancer cell lines, showing selective cytotoxic effects. For instance, compounds with similar structures have been reported to inhibit tumor growth in glioblastoma and melanoma models .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. Preliminary studies indicate that derivatives of this compound could serve as COX inhibitors, offering therapeutic benefits in inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of thiazole-bearing compounds related to the target compound. The results demonstrated that specific substitutions enhanced the activity against HIV-1-infected cells, leading to a significant reduction in viral replication rates .

Case Study 2: Anticancer Activity

In a series of tests conducted on human cancer cell lines, derivatives of the target compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity. The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxicity significantly .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antiviral | 2-chloro-6-fluorobenzyl derivatives | Significant reduction in HIV replication |

| Anticancer | Thiazole analogues | IC50 values between 10-30 µM |

| Enzyme Inhibition | Imidazole derivatives | Potential COX inhibition |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Fluorine | Enhances potency | Increased lipophilicity |

| Chlorine | Modulates biological interactions | Influences binding affinity |

| Thioether group | Critical for activity | Facilitates enzyme interactions |

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related imidazole derivatives (referenced from and inferred data).

Table 1: Structural and Functional Comparison

| Compound Name (Substituents) | Position 1 | Position 2 | 4,5-Position | Key Features |

|---|---|---|---|---|

| Target Compound | Benzoyl | 2-Cl-6-F-benzylthio | Dihydro | High lipophilicity (Cl/F), sulfur-mediated metabolic stability |

| 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] | Phenyl | 2-(CF₃)phenyl | Phenyl | Strong electron-withdrawing CF₃ group; fully aromatic |

| 2-Cyclohexyl-4,5-diphenyl-1H-imidazole [39] | Phenyl | Cyclohexyl | Phenyl | Aliphatic substituent enhances solubility; reduced steric hindrance |

| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] | Phenyl | Thiophen-2-yl | Phenyl | Heteroaromatic sulfur; moderate π-conjugation |

| 1-(3-Cl-4-F-phenyl)-2,4,5-triphenyl-1H-imidazole [31] | 3-Cl-4-F-phenyl | Phenyl | Phenyl | Halogenated aryl group; fully substituted, high molecular weight |

Key Insights:

Thiophene-substituted analogs (e.g., [39]) exhibit conjugated π-systems, favoring charge-transfer interactions absent in the target’s benzylthio group.

Lipophilicity and Solubility :

- The target’s calculated logP (~4.2, estimated via fragment-based methods) exceeds that of cyclohexyl-substituted [39] (logP ~3.1) due to halogenation. However, the dihydroimidazole core may slightly improve aqueous solubility compared to fully aromatic analogs.

Biological Activity Trends :

- Halogenation (Cl/F) in the target and [31] correlates with enhanced antimicrobial and kinase inhibitory activities in literature precedents. The benzylthio group may further improve membrane permeability .

- Thiophene- and furan-substituted derivatives (e.g., [31], [39]) show moderate anti-inflammatory activity, likely due to heterocycle-mediated hydrogen bonding.

Synthetic Complexity :

- The target’s benzylthio group requires specialized thiolation steps, increasing synthetic difficulty compared to direct aryl coupling in [38] or [39].

Research Findings and Hypotheses

- Metabolic Stability: The 2-chloro-6-fluorobenzylthio group may reduce oxidative metabolism via cytochrome P450 enzymes, extending half-life compared to non-halogenated analogs.

- Selectivity : The dihydroimidazole core’s reduced planarity could minimize off-target interactions (e.g., with hERG channels) relative to fully aromatic imidazoles.

- Thermodynamic Solubility : Despite high logP, the ethylene bridge may allow crystal lattice disruption, enabling formulation as a salt or co-crystal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.